molecular formula C11H10F3N B1611168 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole CAS No. 81558-19-2

2,3-Dimethyl-5-(trifluoromethyl)-1H-indole

Cat. No. B1611168
CAS RN: 81558-19-2
M. Wt: 213.2 g/mol
InChI Key: DGZNEPYFRHNSEX-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s a strong electron-withdrawing group, which can influence the chemical properties of the compound .


Molecular Structure Analysis

The trifluoromethyl group is thought to contribute to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The trifluoromethyl group is strongly electron-withdrawing, which can influence how the compound reacts with other substances .


Physical And Chemical Properties Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the compound’s physical and chemical properties .

Future Directions

Trifluoromethyl-containing compounds are an important subgroup of fluorinated compounds, with many applications in the agrochemical, pharmaceutical, and functional materials fields . It’s expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

2,3-dimethyl-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c1-6-7(2)15-10-4-3-8(5-9(6)10)11(12,13)14/h3-5,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZNEPYFRHNSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511791
Record name 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81558-19-2
Record name 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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